N-(4-bromonaphthalen-1-yl)propanamide
Description
N-(4-Bromonaphthalen-1-yl)propanamide is a brominated aromatic amide derivative characterized by a naphthalene backbone substituted with a bromine atom at the 4-position and a propanamide group at the 1-position. Its molecular formula is C₁₃H₁₂BrNO, with a molecular weight of 294.15 g/mol. The compound’s structure combines the planar aromaticity of naphthalene with the electrophilic properties of the bromine atom and the hydrogen-bonding capacity of the amide group.
Properties
IUPAC Name |
N-(4-bromonaphthalen-1-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-2-13(16)15-12-8-7-11(14)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFLICMEEOZSIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C2=CC=CC=C21)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromonaphthalen-1-yl)propanamide typically involves the bromination of naphthalene followed by the introduction of the propanamide group. One common method starts with the bromination of naphthalene using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromonaphthalene. This intermediate is then reacted with propanoyl chloride in the presence of a base like pyridine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and acylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromonaphthalen-1-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalenes.
Oxidation Reactions: Products include naphthoquinones.
Reduction Reactions: Products include corresponding amines.
Scientific Research Applications
N-(4-bromonaphthalen-1-yl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromonaphthalen-1-yl)propanamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(4-bromonaphthalen-1-yl)propanamide can be contextualized by comparing it to other propanamide derivatives and brominated aromatic compounds reported in recent literature. Below is a detailed analysis:
Structural Analogues and Functional Groups
2-Amino-3-phenylpropanamide Structure: Features an amino group (-NH₂) and a phenyl substituent on the propanamide chain. Key Differences: The absence of bromine and naphthalene reduces its molecular weight (~194.23 g/mol) and alters electronic properties. The amino group enhances solubility in polar solvents compared to the brominated derivative.
N-[4-(3-Methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide
- Structure : Incorporates a cyclopropane ring and a pyrazole-substituted phenyl group.
- Key Differences : The cyclopropane ring introduces steric strain, while the pyrazole moiety adds heterocyclic aromaticity, contrasting with the planar naphthalene system in the target compound.
- Bioactivity : Exhibits herbicidal activity attributed to its ability to disrupt plant cell membrane integrity.
5-Methylquinoxaline Derivatives Structure: Contains a quinoxaline core (a bicyclic aromatic system with two nitrogen atoms). Key Differences: The nitrogen-rich quinoxaline system enhances π-π stacking interactions, whereas the bromine in this compound may facilitate halogen bonding.
Physicochemical and Bioactive Properties
Key Insights
- Solubility and Bioavailability: Brominated naphthalene derivatives generally exhibit lower aqueous solubility than amino- or hydroxyl-substituted analogues (e.g., 2-amino-3-phenylpropanamide), which may limit their bioavailability.
- Mechanistic Diversity: While quinoxaline and pyrazole derivatives act via membrane disruption or antimicrobial pathways, brominated propanamides are theorized to target specific enzymes or receptors due to their halogen-bonding capacity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
